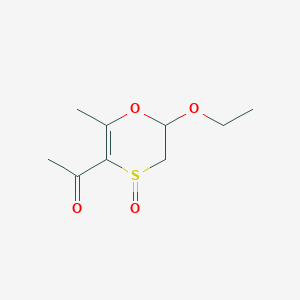
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxathiin family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB. Additionally, it has been shown to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) in lab experiments is its potent antitumor activity against human leukemia cells. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.
Orientations Futures
There are several future directions for research on Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI). One direction is to investigate its potential use as a chiral building block in the synthesis of biologically active molecules. Another direction is to further study its mechanism of action and explore its potential use in combination with other cancer treatments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for use in clinical trials.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) involves a multi-step process that starts with the reaction of 2-(2-ethoxyethoxy)ethanol with 2-methylthio-1,3-dioxolane-4-carbaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to form the oxathiin ring. The final step involves the oxidation of the thioether group to the sulfoxide using hydrogen peroxide and acetic acid.
Applications De Recherche Scientifique
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that this compound exhibits potent antitumor activity against human leukemia cells. Another study showed that it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)-(9CI) has been investigated for its potential use as a chiral building block in the synthesis of biologically active molecules.
Propriétés
Numéro CAS |
170161-60-1 |
|---|---|
Formule moléculaire |
C9H14O4S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
1-(2-ethoxy-6-methyl-4-oxo-2,3-dihydro-1,4-oxathiin-5-yl)ethanone |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8-5-14(11)9(6(2)10)7(3)13-8/h8H,4-5H2,1-3H3 |
Clé InChI |
BTJISCUSOMBOOO-UHFFFAOYSA-N |
SMILES |
CCOC1CS(=O)C(=C(O1)C)C(=O)C |
SMILES canonique |
CCOC1CS(=O)C(=C(O1)C)C(=O)C |
Synonymes |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-4-oxido-1,4-oxathiin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






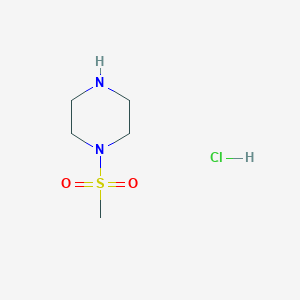

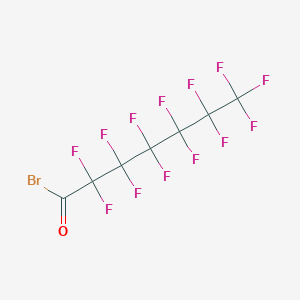
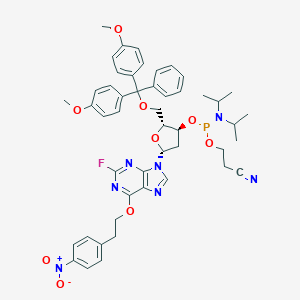

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

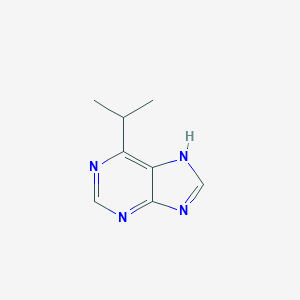
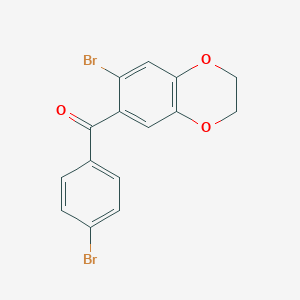
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
